molecular formula C21H23NO5 B11415511 methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11415511
M. Wt: 369.4 g/mol
InChI Key: PGYYGCATJCGIDU-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

The synthesis of methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves several steps. The synthetic route typically starts with the preparation of the key intermediate, 4-ethylphenol, which is then reacted with propanoyl chloride to form 4-ethylphenoxypropanoyl chloride. This intermediate is further reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under specific conditions to yield the final product.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethylphenoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the creation of polymers and resins with desirable properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the synthesis of drugs with specific therapeutic effects.

    Industry: In the industrial sector, it is used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis.

Comparison with Similar Compounds

When compared to similar compounds, methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include:

    N’-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide: This compound shares the ethylphenoxy group but differs in its overall structure and functional groups.

    Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate: Another related compound with similar functional groups but different core structures.

These comparisons highlight the uniqueness of this compound in terms of its applications and reactivity.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[2-(4-ethylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C21H23NO5/c1-4-15-9-11-16(12-10-15)26-14(2)20(23)22-13-19(21(24)25-3)27-18-8-6-5-7-17(18)22/h5-12,14,19H,4,13H2,1-3H3

InChI Key

PGYYGCATJCGIDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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